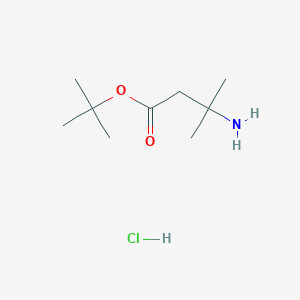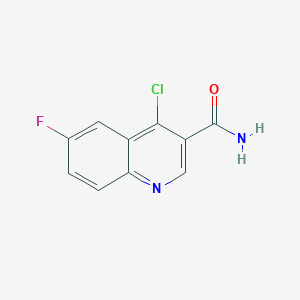
4-Chloro-6-fluoroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a fluorine atom at the 6th position, and a carboxamide group at the 3rd position of the quinoline ring.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a valuable idea for treatment .
Mode of Action
It is known that such compounds can bind with high affinity to multiple receptors, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-6-fluoroquinoline-3-carboxamide indicate that it has high gastrointestinal absorption and is BBB permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and 6-fluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol (EtOH)
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoroquinoline-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: The compound serves as a model system for studying the reactivity and properties of quinoline derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Chloro-6-fluoroquinoline-3-carboxamide include:
- 4-Chloroquinoline-3-carboxamide
- 6-Fluoroquinoline-3-carboxamide
- 4-Chloro-6-fluoroquinoline
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which enhances its reactivity and biological activity compared to other quinoline derivatives. This dual substitution pattern provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDBWZRNKFOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

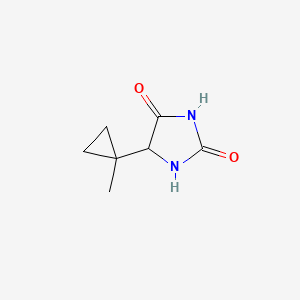
![ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate](/img/structure/B2685200.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)
![2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone oxime](/img/structure/B2685202.png)
![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2685204.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2685205.png)
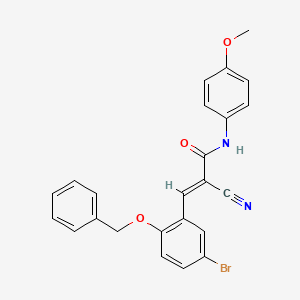
![N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2685207.png)
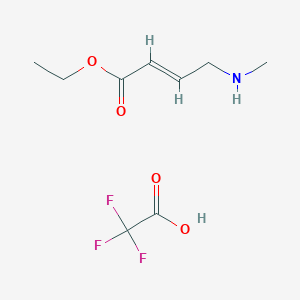

![ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2685211.png)
